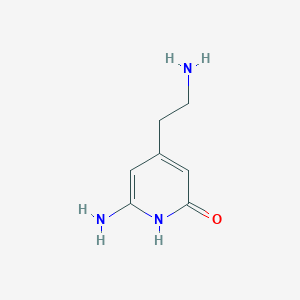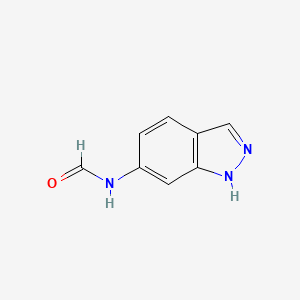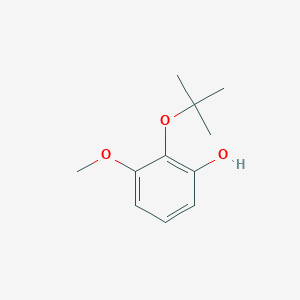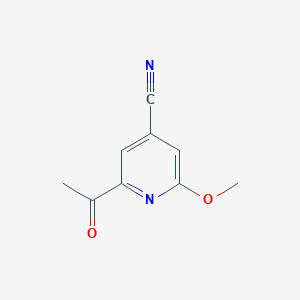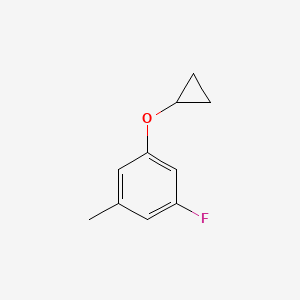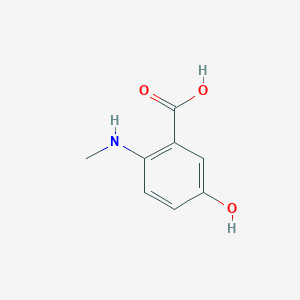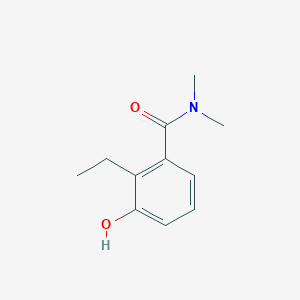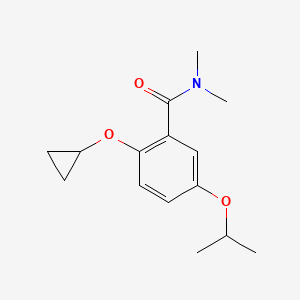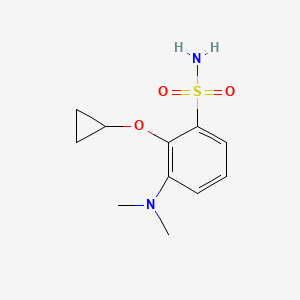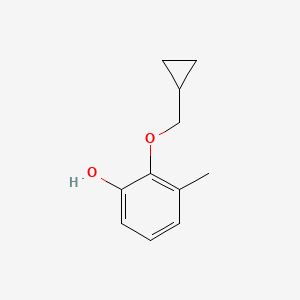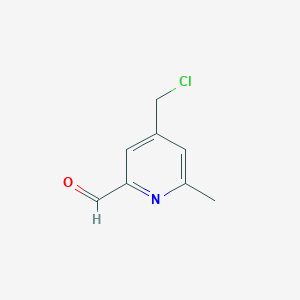
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde typically involves the chloromethylation of 6-methylpyridine-2-carbaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4-(Chloromethyl)-6-methylpyridine-2-carboxylic acid.
Reduction: 4-(Chloromethyl)-6-methylpyridine-2-methanol.
科学的研究の応用
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functionalized polymers and nanomaterials for various applications, such as catalysis and drug delivery systems.
作用機序
The mechanism of action of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
類似化合物との比較
4-(Chloromethyl)pyridine: Lacks the methyl and aldehyde groups, making it less versatile in synthetic applications.
6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde groups, providing a versatile platform for various chemical transformations and applications in different fields.
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
4-(chloromethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,4H2,1H3 |
InChIキー |
ZUFBOZAOMYMHLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


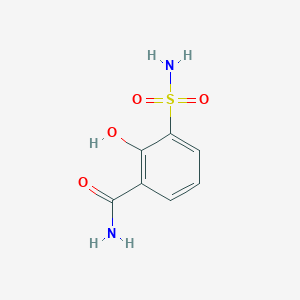
![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
